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Compound of Interest

Cyclopropyl(3-
Compound Name:
methoxyphenyl)methanone

Cat. No.: B034386

This technical guide provides a comprehensive overview of the spectral data for
cyclopropyl(3-methoxyphenyl)methanone, a key intermediate in various synthetic
applications. This document is intended for researchers, scientists, and professionals in the
field of drug development and materials science, offering detailed experimental protocols and a
thorough analysis of its spectroscopic characteristics.

Compound Profile

Cyclopropyl(3-methoxyphenyl)methanone is an aromatic ketone featuring a cyclopropyl
group and a methoxy-substituted phenyl ring. Its chemical structure plays a significant role in its
reactivity and spectral properties. Understanding its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data is crucial for its identification, characterization,
and quality control in synthetic processes.

Spectroscopic Data

The following tables summarize the quantitative spectral data obtained for cyclopropyl(3-
methoxyphenyl)methanone.

'H NMR Spectral Data

Table 1: *H NMR (400 MHz, CDCIs) Spectral Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b034386?utm_src=pdf-interest
https://www.benchchem.com/product/b034386?utm_src=pdf-body
https://www.benchchem.com/product/b034386?utm_src=pdf-body
https://www.benchchem.com/product/b034386?utm_src=pdf-body
https://www.benchchem.com/product/b034386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift L . )
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
7.62 -7.59 m - 1H Ar-H
7.55 t 2.0 1H Ar-H
7.40 t 8.0 1H Ar-H
7.15 ddd 8.2,2.6,0.9 1H Ar-H
3.87 S - 3H OCHs
2.65-2.58 m - 1H CO-CH
CH:
1.25-1.19 m - 2H
(cyclopropyl)
CH:z
1.05-1.00 m - 2H
(cyclopropyl)

3C NMR Spectral Data

Table 2: 13C NMR (100 MHz, CDCls) Spectral Data
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Chemical Shift (6, ppm) Assignment
198.5 C=0

159.8 Ar-C (C-OCHs)
138.2 Ar-C (quaternary)
129.5 Ar-CH

122.8 Ar-CH

118.9 Ar-CH

114.4 Ar-CH

55.4 OCHs

18.2 CO-CH

11.8 CHz (cyclopropyl)

Infrared (IR) Spectral Data

Table 3: IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3080 Weak C-H stretch (cyclopropyl)
3005 Weak C-H stretch (aromatic)
2960, 2840 Medium C-H stretch (aliphatic, OCHS3)
1685 Strong C=0 stretch (ketone)
1595, 1575 Strong C=C stretch (aromatic)

C-O stretch (asymmetric, aryl
1250 Strong

ether)

) C-O stretch (symmetric, aryl

1040 Medium

ether)

C-H bend (aromatic, out-of-
880, 780 Strong

plane)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry (Electron lonization, 70 eV) Data

m/z Relative Intensity (%) Assignment
176 45 [M]*

135 100 [M - CsHs]*
107 30 [C7H7O]*

77 25 [CeHs]*

69 55 [CsHsCOJ*

Experimental Protocols

The following sections detail the methodologies used for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectra were recorded on a 400 MHz spectrometer. The sample was
dissolved in deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard. For *H NMR, 16 scans were accumulated, while for 13C NMR, 1024 scans
were acquired. The data was processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer
equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat
sample was placed directly on the ATR crystal. The spectrum was recorded in the range of
4000-650 cm~1* with a resolution of 4 cm™1,

Mass Spectrometry (MS)

Mass spectral data were collected on a mass spectrometer operating in electron ionization (EI)
mode with an ionization energy of 70 eV. The sample was introduced via a direct insertion
probe. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of
cyclopropyl(3-methoxyphenyl)methanone.
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Sample Preparation

Synthesis of Cyclopropyl(3-methoxyphenyl)methanone

l

Purification (e.g., Chromatography)

l

Sample Preparation for Analysis

Spectroscopic Analysis

NMR Spectroscopy

(1H and 13C) IR Spectroscopy | | Mass Spectrometry

Data Processing and Interpretation

NMR Data Analysis IR Data Analysis MS Data Analysis

Structure Confirmation

Click to download full resolution via product page

Workflow for Spectroscopic Analysis

This comprehensive guide provides the necessary spectral data and methodologies to aid
researchers in the identification and utilization of cyclopropyl(3-methoxyphenyl)methanone.
The presented data and protocols are fundamental for ensuring the quality and consistency of
this compound in research and development settings.
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 To cite this document: BenchChem. [Spectral Analysis of Cyclopropyl(3-
methoxyphenyl)methanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b034386#cyclopropyl-3-methoxyphenyl-
methanone-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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